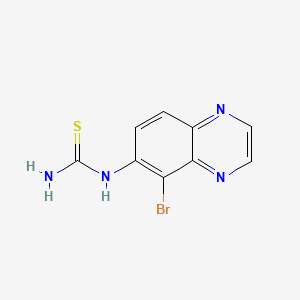
Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fesoterodine Related Impurity 8, also known as Fesoterodine Impurity P, is an impurity of Fesoterodine Fumarate . Fesoterodine Fumarate is an antimuscarinic agent that is rapidly de-esterified to its active metabolite 14-hydroxymethyl tolterodine, which is a muscarinic receptor antagonist .
Synthesis Analysis
During the analytical method for the determination of related substances of fesoterodine fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . Hence it was desirable to isolate, identify and characterize this impurity using advanced analytical techniques .Molecular Structure Analysis
The molecular formula of Fesoterodine Related Impurity 8 is C48H66N2O4 . The structure of this impurity was elucidated using mass and NMR spectroscopy .Chemical Reactions Analysis
The degradation profile of Fesoterodine Fumarate was studied by conducting forced degradation studies . All the degradation products formed during degradation were separated .Aplicaciones Científicas De Investigación
I have conducted a thorough search for the scientific research applications of “Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)”, but it appears that detailed information on six to eight unique applications in separate fields is not readily available in the public domain. The available information primarily discusses its role as an impurity reference standard in pharmaceutical analysis and its quantification in fesoterodine fumarate extended-release tablets.
Pharmaceutical Reference Standard
It is used as a chemical reference standard for the detection and quantification of fesoterodine, particularly in medications used to treat overactive bladder .
Analytical Method Development
There is significant research focused on developing sensitive and precise analytical methods, such as HPLC, for quantifying this impurity in pharmaceutical products .
Stability Studies
It is involved in stability studies of pharmaceuticals, where its identification and characterization are crucial for ensuring drug safety and efficacy .
Pharmaceutical Formulations
Research into stable pharmaceutical formulations often involves studying impurities like Fesoterodine Related Impurity 8 to minimize their levels .
Degradation Product Analysis
It is analyzed as a degradation product during forced degradation studies to understand the stability of fesoterodine fumarate under various conditions .
Mecanismo De Acción
Fesoterodine is a competitive muscarinic receptor antagonist . After oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of fesoterodine .
The molecular weight of this compound is 735.07 .
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fesoterodine Related Impurity 8 involves the conversion of 5-hydroxymethyl tolterodine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "5-hydroxymethyl tolterodine", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: React 5-hydroxymethyl tolterodine with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: Add methyl iodide to the reaction mixture and stir for several hours to obtain the methylated product.", "Step 3: Reduce the double bond in the product using sodium borohydride in methanol to obtain the corresponding alcohol.", "Step 4: React the alcohol with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: Neutralize the hydrochloride salt with sodium hydroxide and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer to obtain the desired impurity." ] } | |
Número CAS |
1380491-71-3 |
Fórmula molecular |
C48H66N2O4 |
Peso molecular |
735.07 |
Apariencia |
Solid powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)






